Fmoc-n-butyl-hydroxylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-n-butyl-hydroxylamine typically involves the reaction of fluorenylmethyloxycarbonyl chloride with n-butyl-hydroxylamine. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and high purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Fmoc-n-butyl-hydroxylamine primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the hydroxylamine group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include fluorenylmethyloxycarbonyl chloride and bases like triethylamine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with fluorenylmethyloxycarbonyl chloride yields this compound, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives .
Scientific Research Applications
Fmoc-n-butyl-hydroxylamine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of Fmoc-n-butyl-hydroxylamine involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amine group of amino acids during peptide chain assembly, preventing unwanted side reactions. The protecting group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-amino acids: These compounds also use the fluorenylmethyloxycarbonyl group as a protecting group for amines.
Boc-amino acids: These use tert-butyloxycarbonyl as a protecting group, which is removed under acidic conditions.
Cbz-amino acids: These use carbobenzoxy as a protecting group, which is removed by catalytic hydrogenation.
Uniqueness
Fmoc-n-butyl-hydroxylamine is unique due to its specific structure, which combines the fluorenylmethyloxycarbonyl group with n-butyl-hydroxylamine. This combination provides stability and ease of removal under mild conditions, making it highly suitable for peptide synthesis .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-butyl-N-hydroxycarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-3-12-20(22)19(21)23-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18,22H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQGMIBVZPWPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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